3,3'-Dibromodiphenyl ether

Description

Significance of Dibrominated Diphenyl Ethers within the Broader PBDE Congener Family

Within the large family of 209 PBDE congeners, the lower-brominated forms, including dibrominated diphenyl ethers, hold particular significance. There are 12 possible isomers of dibromodiphenyl ether, each with two bromine atoms attached to the diphenyl ether structure. wikipedia.org These lower-brominated congeners are generally considered more dangerous than their more highly brominated counterparts because they are more readily absorbed and bioaccumulate more efficiently in living organisms. wikipedia.org

The position of the bromine atoms on the phenyl rings influences the congener's physical and chemical properties, as well as its environmental behavior and toxicity. vulcanchem.com Dibrominated diphenyl ethers are components of some commercial flame retardant mixtures and can also be formed through the degradation or debromination of higher-brominated PBDEs in the environment. wikipedia.orgnih.gov This environmental transformation is a crucial aspect of their significance, as it means that even the less bioaccumulative higher-brominated congeners can break down into more persistent and potentially more toxic lower-brominated forms. wikipedia.org Research has indicated that lower-brominated PBDEs can interfere with thyroid hormone levels and may pose reproductive and neurological risks. wikipedia.org

Unique Academic and Research Focus on 3,3'-Dibromodiphenyl Ether (BDE-11)

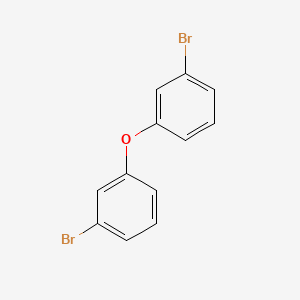

Among the twelve dibromodiphenyl ether isomers, this compound (BDE-11) has garnered specific academic and research interest. diva-portal.orgmun.ca Its distinct symmetrical structure, with a bromine atom at the 3 and 3' positions on the diphenyl ether backbone, sets it apart from its isomers and influences its specific properties and interactions. accustandard.comfda.gov

Interactive Data Tables

Below are interactive tables providing key information on the properties and classification of this compound (BDE-11) and a list of related chemical compounds.

Table 1: Properties of this compound (BDE-11)

| Property | Value | Source |

| CAS Number | 6903-63-5 | accustandard.com |

| Molecular Formula | C12H8Br2O | fda.gov |

| Molecular Weight | 328 g/mol | fda.gov |

| Appearance | Not specified | |

| Melting Point | -107.3 °C | accustandard.com |

| Boiling Point | 99.2 °C | accustandard.com |

| Log Kow | 4.363 | mun.ca |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSVFJIXSNRBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534622 | |

| Record name | 1,1'-Oxybis(3-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6903-63-5 | |

| Record name | 3,3'-Dibromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006903635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Oxybis(3-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YBK0DM5OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Considerations for 3,3 Dibromodiphenyl Ether

Established Synthetic Routes for Dibromodiphenyl Ethers

The industrial production of commercial PBDE mixtures has historically relied on the electrophilic aromatic substitution of diphenyl ether with bromine, using a Lewis acid catalyst like aluminum tribromide or ferric bromide. diva-portal.orgindustrialchemicals.gov.au This process, however, typically results in a complex mixture of congeners with varying degrees of bromination and substitution patterns, rather than a single, specific isomer. industrialchemicals.gov.au The distribution of congeners in the final product is kinetically controlled, influenced by the directing effects of the ether oxygen and the already substituted bromine atoms. industrialchemicals.gov.au

A more controlled and targeted approach to synthesizing specific dibromodiphenyl ethers, including the 3,3'-isomer, involves two main strategies:

Stepwise Bromination: This involves the bromination of a pre-substituted diphenyl ether. For instance, the synthesis of certain hexabromodiphenyl ethers has been achieved by the further bromination of 3,3'-dibromodiphenyl ether (BDE-11). diva-portal.org This highlights a pathway where a specific isomer is used as a starting material for more highly brominated congeners.

Ullmann Condensation: This classic method involves the copper-catalyzed reaction between an aryl halide and a phenol (B47542) (or its corresponding phenoxide salt) to form a diaryl ether. wikipedia.orgwikidoc.org This route offers significant control over the final substitution pattern by allowing the careful selection of two specifically substituted precursors. For example, 3-bromophenol (B21344) could be reacted with 1-bromo-3-iodobenzene (B1265593) to target the this compound skeleton. Modern advancements have improved this reaction, enabling it to proceed under milder conditions. nih.govmdpi.com

Another sophisticated technique involves the use of diaryliodonium salts. The coupling of symmetrical or unsymmetrical brominated diphenyliodonium (B167342) salts with bromophenols provides a versatile route for synthesizing a range of PBDE congeners, from tetrabrominated to octabrominated ethers. diva-portal.orgdiva-portal.org

Selective Bromination Reactions and Strategies for Congener Production

The production of a specific congener like this compound is challenging via direct bromination of diphenyl ether due to the principles of electrophilic aromatic substitution. The ether linkage (-O-) is an electron-donating group, which activates the aromatic rings and directs incoming electrophiles (like Br+) to the ortho and para positions. industrialchemicals.gov.au Direct bromination, therefore, preferentially yields isomers such as 4,4'-dibromodiphenyl ether and 2,4'-dibromodiphenyl ether.

To achieve meta-substitution and produce the 3,3'-isomer, chemists employ multi-step strategies:

Synthesis from Directed Precursors: A key strategy is to start with precursors where the desired substitution pattern is already established. One documented synthesis route to produce higher brominated congeners starts with this compound (BDE-11), which is then further brominated using bromine and iron powder in a solvent like carbon tetrachloride. diva-portal.org This implies that BDE-11 itself must be synthesized from precursors that favor the meta, meta' pattern.

Use of Directing Groups: An alternative strategy involves introducing functional groups that direct bromination to specific positions, which are then removed in a subsequent step. For example, amino groups (-NH₂) are strong activating and ortho-, para- directing groups. A synthetic pathway can involve the selective bromination of diaminodiphenyl ethers, followed by diazotization of the amino groups and their subsequent removal (reduction) or replacement with bromine via a Sandmeyer-type reaction. diva-portal.orgdiva-portal.org This allows for the construction of congeners that are not accessible through direct bromination of the parent diphenyl ether.

The mechanism for the bromination itself is a classic electrophilic aromatic substitution. byjus.com It involves three primary steps:

Generation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond, creating a potent electrophile, Br⁺. diva-portal.orgbyjus.com

Formation of the Sigma Complex: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Proton Removal: A weak base removes a proton from the carbon atom bearing the new bromine, restoring the aromaticity of the ring. byjus.com

Interactive Data Table: Illustrative Bromination of this compound

| Starting Material | Reagents | Key Products | Reference |

|---|---|---|---|

| This compound (BDE-11) | Bromine, Iron powder, CCl₄ | 2,2',3,3',4,4'-Hexabromodiphenyl ether (BDE-128) | diva-portal.org |

| This compound (BDE-11) | Bromine, Iron powder, CCl₄ | 2,2',3,4,4',5'-Hexabromodiphenyl ether (BDE-138) | diva-portal.org |

| This compound (BDE-11) | Bromine, Iron powder, CCl₄ | 2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) | diva-portal.org |

Theoretical and Practical Aspects of Ether Synthesis, with General Relevance to Dibromodiphenyl Ethers

The Ullmann condensation is a cornerstone of diaryl ether synthesis and is highly relevant for producing specific congeners like this compound. wikipedia.orgorganic-chemistry.org The reaction traditionally involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper and a base at high temperatures (often exceeding 160-210 °C). wikipedia.orgnih.gov The solvent is typically a high-boiling polar liquid such as dimethylformamide (DMF) or nitrobenzene. wikipedia.org

The generally accepted mechanism, particularly for modern ligand-assisted variants, involves a catalytic cycle with copper(I) as the active species. nih.govorganic-chemistry.org

A copper(I) salt reacts with the phenol to form a copper(I) phenoxide intermediate.

The aryl halide then undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

Reductive elimination from this intermediate yields the final diaryl ether product and regenerates the copper(I) catalyst, allowing the cycle to continue. organic-chemistry.org

Significant progress has been made to overcome the harsh conditions of the classic Ullmann reaction. The use of ancillary ligands (such as bidentate anionic ligands or diamines) can stabilize the copper intermediates, facilitating the reaction under much milder conditions (e.g., 80–110 °C) and with only catalytic amounts of copper. nih.gov Furthermore, the development of heterogeneous catalysts, such as copper oxide nanoparticles (CuO-NPs), has demonstrated high efficiency in Ullmann-type C-O cross-coupling reactions, offering advantages in terms of catalyst recovery and reuse. mdpi.com

Interactive Data Table: Examples of Ullmann Ether Synthesis Conditions

| Reactants | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Iodotoluene + Bis-phenoxide | K[Cu(LX3)₂] | (Reactant is a salt) | Not specified | 80 °C | 99% | nih.gov |

| Aryl Halides + Phenols | CuO Nanoparticles | KOH / Cs₂CO₃ | DMSO | ~100 °C | High | mdpi.com |

| Aryl Halides + Phenols | Cu-NPs (from Euphorbia esula L.) | Cs₂CO₃ | DMF | 120 °C | 65-92% | mdpi.com |

| Aryl Bromide/Chloride + Phenols | CuO-NPs (3 mol%) | KOH | DMAc | Room Temp | Good-Excellent | mdpi.com |

Environmental Occurrence, Distribution, and Transport Dynamics of Dibromodiphenyl Ethers

Global and Regional Environmental Occurrence in Diverse Matrices

Polybrominated diphenyl ethers (PBDEs) have been detected in various environmental compartments across the globe, including in remote regions like the Arctic, indicating their potential for widespread distribution. nih.govhnu.edu.cn While data specific to 3,3'-dibromodiphenyl ether is less abundant than for major congeners, studies analyzing for a range of PBDEs often include it in their scope. wikipedia.orgepa.gov

The occurrence of PBDEs, including congeners like this compound, has been documented in:

Air: PBDEs are found in the atmosphere, often associated with particulate matter. pops.intmun.ca This atmospheric presence is a key factor in their long-range transport.

Water: Due to their low water solubility, PBDEs are generally found at low concentrations in the water column, with a tendency to partition to suspended solids. pops.intindustrialchemicals.gov.au

Sediment and Soil: Sediments and soils act as significant sinks for PBDEs due to their hydrophobic nature, leading to accumulation over time. nih.govpops.int High concentrations are often found near urban and industrial areas. pops.intpops.int

Biota: The lipophilic (fat-loving) nature of PBDEs leads to their bioaccumulation in organisms, with concentrations magnifying up the food chain. nih.govresearchgate.net They have been detected in a wide range of wildlife and in human tissues. pops.intdiva-portal.org

In Japan, a 1984 environmental survey did not detect p,p'-dibromodiphenyl ether in 27 water samples (with a determination limit of 0.01-0.03 µ g/litre ) or in 27 sediment samples (with a determination limit of 0.05-13 µg/kg dry weight). inchem.org

Transport Mechanisms and Pathways Across Environmental Compartments

The environmental transport of this compound is governed by its physicochemical properties, which are characteristic of lower-brominated PBDEs.

Long-Range Atmospheric Transport and Deposition

Atmospheric transport is a primary mechanism for the global distribution of PBDEs. pops.intindustrialchemicals.gov.au Lower-brominated congeners, which include this compound, are considered to have a higher potential for long-range atmospheric transport compared to their more heavily brominated counterparts. pops.int This is because their transport is less limited by low volatility. pops.int

Once in the atmosphere, these compounds can be transported over vast distances before being deposited in remote locations, far from their original sources. pops.intnih.gov Deposition occurs through both wet (precipitation) and dry (particle settling) processes. wisdomlib.org Studies in remote mountain regions of Europe have confirmed the atmospheric deposition of various PBDEs. copernicus.orgcopernicus.org

Aqueous Transport and Partitioning Behavior

Due to their hydrophobic nature and low water solubility, PBDEs like this compound exhibit a strong tendency to partition from the water column to suspended particulate matter and sediments. pops.intpops.intindustrialchemicals.gov.au This partitioning behavior significantly influences their transport in aquatic systems. While dissolved-phase transport can occur, the majority of their movement in rivers, lakes, and oceans is associated with the transport of these particles. pops.int Fugacity modeling indicates that if released into water, the vast majority of a PBDE like pentabromodiphenyl ether would partition to sediment. pops.int

Accumulation and Mobility in Sedimentary and Soil Environments

Sediments and soils are major reservoirs for PBDEs in the environment. wikipedia.orgnih.govpops.int The strong adsorption of these compounds to the organic fraction of soil and sediment particles limits their mobility in these compartments. pops.intmun.ca This leads to their accumulation over time, creating a long-term source of contamination. nih.gov While their mobility is generally low, processes such as bioturbation (mixing of sediment by organisms) and resuspension of sediments can contribute to their redistribution within aquatic environments.

Influence of Organic Matter on Environmental Partitioning and Adsorption

The partitioning and adsorption of this compound in the environment are strongly influenced by the presence of organic matter. wikipedia.orgpops.intmun.ca As hydrophobic compounds, PBDEs have a high affinity for the organic carbon found in soils, sediments, and suspended particles. pops.intmun.ca This strong sorption to organic matter is a key factor in their accumulation in these environmental compartments and reduces their availability in the aqueous phase. pops.int

Anthropogenic Sources of Environmental Release

The primary sources of PBDEs in the environment are anthropogenic. wikipedia.orgpops.int These compounds are not known to occur naturally. inchem.org They are released into the environment during various stages of the life cycle of products containing them, including:

Manufacturing: Emissions can occur during the production of PBDEs and their incorporation into polymers and other materials. pops.int

Product Use: PBDEs can leach from consumer products such as electronics, furniture with polyurethane foam, textiles, and plastics during their service life. wikipedia.orgindustrialchemicals.gov.au

Waste Disposal and Recycling: End-of-life products containing PBDEs contribute significantly to environmental releases through landfill leachate, incineration, and e-waste recycling processes. pops.intpops.intenv.go.jp Industrial and professional sites that use PBDEs are also notable point sources of release. pops.intenv.go.jp

Abiotic and Biotic Transformation and Degradation Processes of Dibromodiphenyl Ethers

Abiotic Degradation Pathways

Abiotic degradation of dibromodiphenyl ethers is primarily driven by physical and chemical processes in the environment, with photochemical reactions being a significant pathway. wisdomlib.org These processes can alter the structure of the compound, often leading to the formation of less brominated and sometimes more toxic products. wisdomlib.org

The absorption of ultraviolet (UV) radiation from sunlight can initiate the degradation of polybrominated diphenyl ethers (PBDEs) in various media. nih.gov This photolytic degradation can lead to a variety of products through different reaction mechanisms.

The principal mechanism for the photodegradation of PBDEs is reductive debromination. nih.gov This process is initiated by the homolytic cleavage of a carbon-bromine (C-Br) bond, which is weaker than the carbon-oxygen (C-O) ether bond. nih.gov The light-induced breakage of the C-Br bond generates an aryl radical and a bromine radical. nih.govhnu.edu.cn The resulting aryl radical can then complete the reductive debromination process by abstracting a hydrogen atom from the surrounding matrix, such as the solvent. nih.gov This stepwise reaction leads to the formation of lower brominated diphenyl ethers. acs.org Theoretical studies support an electron transfer mechanism being associated with this reductive debromination process. mdpi.com

The surrounding medium, particularly the solvent, plays a crucial role in the efficiency and pathway of photolytic degradation. Solvents that are good hydrogen donors can facilitate the reductive debromination process. nih.gov For instance, tetrahydrofuran (B95107) (THF) has been used in photodegradation studies specifically because it is a good hydrogen donor. nih.gov

Research on decabromodiphenyl ether (BDE-209) has shown noticeable differences in photolytic rates and quantum yields across a range of solvents, including tetrahydrofuran, dichloromethane, isopropanol, acetone, ethanol, methanol, acetonitrile, and dimethylsulfoxide. researchgate.net Interestingly, this research indicated that the hydrogen-donating efficiency of a solvent is not the sole determinant of the photolytic rate. researchgate.net Other studies have confirmed that the kinetics of photoreductive debromination are consistent with the known hydrogen atom donating capabilities of solvents, which generally follow the order of toluene (B28343) > THF > methanol. acs.org

Table 1: Effect of Solvent on Radical Formation from Deca-BDE Photodegradation This table illustrates the relative increase in radical formation in different solvents when decabromodiphenyl ether is irradiated, compared to the irradiated solvent alone. Data derived from studies on a highly brominated congener provide insight into solvent-mediated photochemical processes.

| Solvent | Relative Fold Increase in Radical Yield | Hydrogen Donating Capability |

| Tetrahydrofuran (THF) | ~9-fold | High nih.gov |

| Toluene | ~7-fold | High acs.org |

| Dimethylformamide (DMF) | ~4-fold | Not specified |

| Data sourced from nih.gov |

While C-Br bond cleavage is the dominant pathway, the possibility of carbon-oxygen (C-O) ether bond cleavage also exists. The analysis of photodegradation products of 4,4′-dibromodiphenyl ether (BDE-15) suggested that homolytic cleavage of the C-Br bond is the primary process, as no products from O-aryl bond breakage were formed. nih.gov This is attributed to the lower bond dissociation energy of the Br-aryl bond (~335 kJ/mol) compared to the O-aryl bond (~335–390 kJ/mol). nih.gov However, some researchers propose that the photodegradation of PBDEs can also involve the cleavage of the aryl-oxygen bond, which would lead to the generation of phenoxyl and aryl radicals. nih.gov

Photochemical Degradation Mechanisms

Biotic Transformation and Biodegradation Pathways

Microbial activity, particularly under anaerobic conditions, represents a key biotic pathway for the transformation of dibromodiphenyl ethers in environments like sediments and sludge. nih.gov

Under anaerobic conditions, microbial communities can mediate the reductive debromination of PBDEs. nih.govnih.gov This process has been observed in various environments, including soil, sewage sludge, and marine sediments, although the transformation is often slow and may be incomplete. nih.gov This pathway is considered a form of "halorespiration," where the halogenated compound is used as a final electron acceptor. wisdomlib.org

Studies have shown that the debromination process often shows a preference for the removal of bromine atoms from the para and meta positions. nih.gov While highly brominated congeners are often the focus of such studies, the degradation of lower brominated congeners has also been demonstrated. For example, the anaerobic transformation of 4,4'-dibromodiphenyl ether (BDE-15) has been shown to yield 4-monobromodiphenyl ether (BDE-3) and ultimately the non-brominated diphenyl ether. nih.gov This serves as a model for the potential stepwise anaerobic debromination of 3,3'-dibromodiphenyl ether. Generally, the degradation rate under both aerobic and anaerobic conditions is slower for more highly brominated PBDEs compared to those with fewer bromine atoms. hnu.edu.cn

Anaerobic Microbial Debromination

Identification and Characterization of Anaerobic Metabolites (e.g., 4-bromodiphenyl ether, diphenyl ether)

Research has shown that the anaerobic degradation of dibromodiphenyl ethers can lead to the formation of less brominated congeners. For instance, the anaerobic microbial degradation of 4,4'-dibromodiphenyl ether (BDE-15) results in the production of 4-bromodiphenyl ether (BDE-3) and ultimately diphenyl ether (DE). acs.orgnih.gov While specific studies on the complete anaerobic pathway of this compound are less common, the established patterns of reductive debromination for other PBDEs suggest a similar stepwise removal of bromine atoms. This process is significant as the resulting less-brominated congeners may exhibit different toxicity and bioaccumulation potentials compared to the parent compound. nih.gov

The general trend observed in anaerobic debromination is the preferential removal of para and meta bromine substituents over ortho substituents. nih.gov This preference has been noted in the degradation of various PBDEs, from the highly brominated deca-BDE to less brominated congeners. nih.govnih.gov

Microbial Community Structure and Electron Donor Influence on Degradation Selectivity

The composition of the microbial community plays a crucial role in the anaerobic degradation of PBDEs. The presence of specific dehalogenating bacteria is essential for reductive debromination to occur. asm.org The structure of these microbial communities can be influenced by the concentration and type of PBDEs present in the environment. hnu.edu.cn For instance, higher concentrations of certain PBDEs have been shown to cause more significant shifts in the bacterial community structure in soils and sediments. hnu.edu.cn

The availability of electron donors is another critical factor influencing the rate and extent of anaerobic debromination. In laboratory studies, the addition of electron donors has been shown to enhance the reductive debromination of PBDEs in anaerobic microcosms. hnu.edu.cn Different electron donors can affect the activity and structure of the microbial community, thereby influencing the selectivity and efficiency of the degradation process. researchgate.net

Aerobic Microbial Biodegradation

In the presence of oxygen, the microbial degradation of this compound follows different pathways, primarily involving hydroxylation and cleavage of the ether bond. hnu.edu.cn

Hydroxylation and Formation of Phenolic/Catecholic Intermediates

A key initial step in the aerobic biodegradation of PBDEs is the hydroxylation of the aromatic rings. hnu.edu.cn This process, often catalyzed by dioxygenase enzymes, introduces hydroxyl groups onto the molecule, making it more susceptible to further degradation. nih.gov For example, the degradation of 4,4'-dibromodiphenyl ether by Sphingomonas sp. strain SS33 has been shown to produce 4-bromophenol (B116583) and 4-bromocatechol. asm.org Similarly, the transformation of other lower brominated PBDEs by various bacterial strains yields brominated phenols and catechols. hnu.edu.cn These phenolic and catecholic intermediates are crucial precursors to the subsequent cleavage of the aromatic rings.

| Parent Compound | Intermediate(s) | Reference |

| 4,4'-Dibromodiphenyl ether | 4-bromophenol, 4-bromocatechol | asm.org |

| 4-Bromodiphenyl ether | 4-bromophenol, 4-bromocatechol | hnu.edu.cn |

Cleavage of the Diphenyl Ether Bond and Subsequent Aromatic Ring Fission Pathways

Following hydroxylation, the diphenyl ether bond can be cleaved, leading to the breakdown of the molecule. science.gov The cleavage of the ether linkage is a critical step in the mineralization of these compounds. Once the ether bond is broken, the resulting aromatic intermediates, such as brominated phenols and catechols, can enter established aromatic degradation pathways. hnu.edu.cn These pathways typically involve the fission of the aromatic ring, a process also catalyzed by dioxygenases, ultimately leading to the formation of central metabolites that can be incorporated into the cell's metabolism. nih.gov For instance, the degradation of diphenyl ether by some bacteria proceeds through the formation of 2,3-dihydroxydiphenyl ether, which is then cleaved to yield phenol (B47542) and 2-pyrone-6-carboxylic acid. nih.gov

Identification of Microbial Strains and Associated Enzymatic Systems (e.g., Dioxygenases)

Several bacterial strains have been identified with the ability to degrade lower brominated diphenyl ethers aerobically. Strains of Sphingomonas, Pseudomonas, and Cupriavidus have demonstrated the capacity to transform these compounds. hnu.edu.cnnih.govnih.gov For example, Sphingomonas sp. strain PH-07 can catabolize several mono-, di-, and tribrominated diphenyl ethers. researchgate.net

The enzymatic systems responsible for this degradation often involve dioxygenases. Biphenyl (B1667301) dioxygenases, known for their broad substrate specificity, have been shown to be involved in the initial attack on the diphenyl ether structure. tandfonline.com These enzymes catalyze the insertion of two hydroxyl groups onto the aromatic ring, initiating the degradation cascade. nih.gov For example, in Cupriavidus sp. WS, genes homologous to bphA, bphB, and bphC, which are involved in biphenyl degradation, were found to be crucial for the degradation of diphenyl ether and its brominated derivatives. nih.gov

| Microbial Strain | Degraded Compound(s) | Key Enzymes/Genes | Reference |

| Sphingomonas sp. strain SS33 | 4,4'-Dichlorodiphenyl ether, 4,4'-Dibromodiphenyl ether | Not specified | asm.org |

| Sphingomonas sp. PH-07 | Mono-, di-, and tribrominated diphenyl ethers | Not specified | researchgate.net |

| Cupriavidus sp. WS | Diphenyl ether, 4-bromodiphenyl ether, 4,4'-dibromodiphenyl ether | BphA, BphB, BphC (dioxygenases) | nih.gov |

| Pseudomonas pseudoalcaligenes KF707 | Diphenyl ether | Bph enzymes | tandfonline.com |

Investigation of Functional Genes Controlling Biodegradation Processes

The biodegradation of polybrominated diphenyl ethers (PBDEs), including congeners like this compound, is a critical area of research for understanding their environmental persistence. While specific studies focusing solely on the functional genes for this compound are limited, research on other PBDEs provides valuable insights into the potential enzymatic machinery involved.

Microorganisms capable of degrading PBDEs often possess genes encoding for specific enzymes such as dehalogenases, dioxygenases, and hydrolases. For instance, in the degradation of decabromodiphenyl ether (BDE-209) by Stenotrophomonas sp. strain WZN-1, four key degradation genes were identified: one hydrolase, one dioxygenase, and two dehalogenases. nih.gov The expression of these genes was significantly induced in the presence of BDE-209, highlighting their crucial role in the degradation process. nih.gov It is plausible that similar gene families are involved in the breakdown of lower brominated congeners like this compound.

The initial step in the aerobic biodegradation of many aromatic hydrocarbons, including diphenyl ethers, is often catalyzed by dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, making it more susceptible to subsequent degradation. For example, Sphingomonas sp. PH-07 has been shown to hydroxylate 4,4'-dibromodiphenyl ether (BDE-15) using a 2,3-dioxygenase. hnu.edu.cnresearchgate.net This suggests that genes encoding for such dioxygenases are fundamental to the initiation of PBDE biodegradation.

Furthermore, reductive dehalogenation, a key process in anaerobic environments, is mediated by reductive dehalogenases. While the specific genes for this compound debromination are not yet fully characterized, the presence of Dehalococcoides species, known for their dehalogenating capabilities, in PBDE-contaminated sediments suggests the involvement of their reductive dehalogenase genes in the transformation of various PBDE congeners. nih.gov The isolation of Dehalococcoides mccartyi GY50 has led to the identification of functional PBDE reductive dehalogenases, which could facilitate the discovery of more such enzymes. nih.gov

Table 1: Potential Functional Genes and Enzymes in PBDE Biodegradation

| Gene/Enzyme Class | Function | Potential Role in this compound Degradation |

| Reductive Dehalogenases | Removal of bromine atoms under anaerobic conditions. | Likely involved in the initial debromination steps, converting this compound to monobrominated diphenyl ethers and ultimately diphenyl ether. |

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring, initiating ring cleavage pathways under aerobic conditions. | May hydroxylate the aromatic rings of this compound, making it more susceptible to further degradation. |

| Hydrolases | Cleavage of chemical bonds by the addition of water. | Could be involved in the cleavage of the ether bond or in later stages of the degradation pathway. |

| Monooxygenases | Incorporation of one oxygen atom into a substrate. | Potentially involved in the hydroxylation of the aromatic rings. |

Biotransformation in Non-Human Organisms

Non-human organisms, particularly aquatic species, play a significant role in the biotransformation of this compound. These processes can alter the toxicity and bioaccumulation potential of the parent compound.

In vivo reductive debromination is a significant metabolic pathway for PBDEs in various organisms. This process involves the removal of bromine atoms, leading to the formation of lower-brominated and potentially more toxic congeners. While direct evidence for the in vivo reductive debromination of this compound is not extensively documented, studies on other PBDEs in fish have demonstrated this metabolic capability. For example, crucian carp (B13450389) (Carassius auratus) exposed to 4,4'-dibromodiphenyl ether (BDE-15) produced debrominated metabolites. researchgate.net This suggests that fish possess the necessary enzymatic systems to carry out reductive debromination. The process is believed to be a crucial step in the metabolism of PBDEs, influencing their persistence and potential for biomagnification in aquatic food webs. nih.gov

Hydroxylation, the addition of a hydroxyl (-OH) group, is another critical biotransformation pathway for PBDEs in non-human organisms. This process, often mediated by cytochrome P450 monooxygenases, can increase the water solubility of the compound, facilitating its excretion. Studies on crucian carp exposed to 4,4'-dibromodiphenyl ether (BDE-15) have identified mono- and di-hydroxylated metabolites, confirming that oxidation occurs in vivo. researchgate.net Similarly, methoxylation, the addition of a methoxy (B1213986) (-OCH3) group, can also occur. Both hydroxylated and methoxylated PBDEs have been detected in various wildlife, and while some may be of natural origin, others are metabolites of anthropogenic PBDEs. diva-portal.orgnih.gov These metabolic pathways are significant as the resulting hydroxylated metabolites can sometimes exhibit greater biological activity and toxicity than the parent compounds. nih.gov

The metabolism and distribution of this compound and its metabolites are not uniform throughout an organism. Different tissues exhibit varying capacities for biotransformation and accumulation.

In fish, the gills are a primary site of uptake for waterborne contaminants and have been shown to concentrate dibromodiphenyl ethers. researchgate.net The liver is the principal organ for xenobiotic metabolism, containing high concentrations of enzymes like cytochrome P450s that are responsible for hydroxylation and other transformations. researchgate.net Consequently, the liver is often where the highest concentrations of metabolites are found. researchgate.net

The bile serves as a major excretory route for metabolites. Studies on other PBDE congeners have shown high concentrations of both the parent compound and its metabolites in the bile of fish. researchgate.net This indicates that the liver effectively processes these compounds for elimination. Adipose tissue, due to the lipophilic nature of PBDEs, is also a significant site of accumulation for the parent compound. nih.gov

Table 2: Tissue-Specific Roles in the Biotransformation and Distribution of Dibromodiphenyl Ethers

| Tissue | Primary Function in PBDE Metabolism | Observed Accumulation/Metabolites |

| Gill | Initial uptake from water; potential for some metabolic activity. | High concentration of the parent compound (e.g., BDE-15). researchgate.net |

| Liver | Main site of biotransformation (hydroxylation, debromination, ether bond cleavage). | High concentrations of parent compound and various metabolites (hydroxylated and debrominated forms). researchgate.net |

| Bile | Excretion of metabolites from the liver. | High concentrations of metabolites, indicating active excretion. researchgate.net |

| Adipose Tissue | Storage of the lipophilic parent compound. | Accumulation of unmetabolized PBDEs. nih.gov |

Advanced Analytical Methodologies for the Quantification and Characterization of 3,3 Dibromodiphenyl Ether

Chromatographic Techniques for Separation and Isolation

Effective separation of 3,3'-DBDE from a multitude of other PBDE congeners and potential interfering compounds within a sample is a critical first step in its analysis. Gas chromatography is the premier technique for this purpose.

High-Resolution Gas Chromatography (HRGC) is a cornerstone for the separation of PBDEs, including 3,3'-DBDE. epa.gov This technique utilizes capillary columns with long lengths and small internal diameters, which provides the high theoretical plate count necessary to resolve complex mixtures of isomers. The choice of the stationary phase is critical; a common choice is a 5% phenyl methylpolysiloxane phase (e.g., DB-5). nist.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The retention time, the time it takes for a specific compound to travel through the column, is a key identifier. However, co-elution, where two or more compounds exit the column at the same time, can be a challenge. For instance, 2,4'-Dibromodiphenyl ether has been noted to co-elute with 3,3'-Dibromodiphenyl ether under certain chromatographic conditions. epa.gov To address this, specific temperature programs and column specifications are meticulously developed and followed. well-labs.com For a comprehensive analysis, a two-column system may be employed to separate different groups of BDEs. well-labs.com

Table 1: Example HRGC Parameters for PBDE Analysis

| Parameter | Specification |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5 or equivalent) |

| Column Dimensions | ~15 m length, small internal diameter |

| Injector | Split/splitless or temperature-programmed injector/vaporizer |

| Oven Program | Ramped temperature program (e.g., 110°C initial, ramp to 340°C) kats.go.kr |

| Carrier Gas | Helium or Hydrogen |

Note: This table provides a generalized example. Specific parameters are optimized based on the analytical method and target analytes.

Mass Spectrometric Detection and Identification Strategies

Following separation by HRGC, mass spectrometry (MS) is employed for the detection and definitive identification of 3,3'-DBDE. The coupling of HRGC with MS (HRGC/MS) is a powerful analytical combination.

High-Resolution Mass Spectrometry (HRMS) is considered the most reliable technique for the analysis of PBDEs due to its high selectivity and sensitivity. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. epa.gov This capability is crucial for distinguishing 3,3'-DBDE from other co-eluting substances that may have similar retention times. For PBDE analysis, a mass resolution of >5000 is typically required. epa.gov

Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that significantly enhances the sensitivity and selectivity of the analysis for targeted compounds like 3,3'-DBDE. kats.go.kriteh.aiepa.gov Instead of scanning the entire mass range, the mass spectrometer is programmed to monitor only a few specific m/z values corresponding to the characteristic ions of the target analyte. epa.govepa.gov For dibromodiphenyl ethers, the molecular ions are often monitored. Due to the isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br), dibrominated compounds exhibit a characteristic isotopic cluster that aids in their identification. wm.edu By focusing the detector's time on a small number of ions, the signal-to-noise ratio is greatly improved, leading to lower detection limits. kats.go.kr

Table 2: Example of Monitored Ions for Dibromodiphenyl Ethers in SIM Mode

| Compound Group | Quantification Ion (m/z) | Confirmation Ion (m/z) |

|---|

Note: The bolded ion is typically used for quantification. The specific ions monitored can vary based on the ionization method and instrument.

For accurate quantification, isotope dilution and internal standard methods are widely employed in the analysis of 3,3'-DBDE. epa.gov

Isotope Dilution: This is the most accurate quantification method. A known amount of a stable isotopically labeled analog of the target analyte (e.g., 13C-labeled 3,3'-DBDE) is added to the sample before extraction and cleanup. nih.gov Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. nih.gov The concentration of the native analyte is determined by measuring the ratio of the response of the native analyte to the response of the labeled standard. epa.gov

Internal Standard Method: When a labeled analog for every congener is not available, the internal standard method is used. well-labs.com A compound that is chemically similar to the analytes but not present in the sample is added at a known concentration. The response of the native analytes is then compared to the response of the internal standard to determine their concentrations. nist.gov For PBDE analysis, 13C-labeled PBDEs are often used as internal standards. nist.gov

Optimized Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The analysis of 3,3'-DBDE in complex matrices such as soil, sediment, and biological tissues requires extensive sample preparation to remove interfering substances. epa.gov

The general workflow for sample preparation includes:

Spiking: The sample is spiked with isotopically labeled internal standards. epa.gov

Extraction: The method of extraction depends on the sample matrix.

Aqueous Samples: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used. well-labs.com

Solid Samples (Soil, Sediment): Soxhlet extraction with a suitable solvent like methylene (B1212753) chloride is a common technique. hkbu.edu.hk

Biological Tissues: Samples are often homogenized and mixed with a drying agent like anhydrous sodium sulfate (B86663) before Soxhlet extraction. well-labs.com The lipid content is also determined as concentrations are often reported on a lipid weight basis. well-labs.com

Cleanup: The crude extract undergoes one or more cleanup steps to remove interfering compounds. This can involve techniques such as:

Gel Permeation Chromatography (GPC): To remove high molecular weight substances like lipids. nih.gov

Adsorption Chromatography: Using materials like silica gel, alumina, or Florisil to separate the analytes from other compounds based on polarity. epa.govnih.gov

Acid/Base Back-Extraction: To remove acidic or basic interferences. epa.gov

Concentration: The cleaned extract is then concentrated to a small volume before injection into the HRGC/HRMS system. epa.gov

Table 3: Common Extraction and Cleanup Techniques for PBDE Analysis

| Sample Matrix | Extraction Method | Common Cleanup Techniques |

|---|---|---|

| Water | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Silica Gel, Florisil |

| Soil/Sediment | Soxhlet Extraction, Pressurized Liquid Extraction (PLE) | Silica Gel, Alumina, Gel Permeation Chromatography (GPC) |

The meticulous application of these advanced analytical methodologies is crucial for generating the high-quality data needed to assess the environmental presence and potential risks associated with this compound. The combination of high-resolution separation, highly selective and sensitive detection, and rigorous quantification and sample preparation techniques ensures the reliability of the analytical results. nih.gov

Method Validation, Quality Assurance, and Performance Parameters

The analysis of brominated diphenyl ethers (BDEs), including this compound, necessitates rigorous method validation and quality assurance (QA) protocols to ensure the reliability and comparability of data. europa.eunih.gov Key performance parameters such as detection limits, linearity, reproducibility, and robustness are critical in establishing the validity of an analytical method. nih.goviaea.org

Method Validation and Quality Assurance: A formal quality assurance program is a prerequisite for laboratories conducting analyses of BDEs. epa.gov This involves an initial demonstration of laboratory capability and the ongoing analysis of samples spiked with labeled compounds to monitor method performance. epa.gov To minimize the influence of trace contamination, it is essential for laboratories to utilize blanks when reporting trace concentrations of polybrominated diphenyl ethers (PBDEs). cdc.gov The use of Certified Reference Materials (CRMs) is also a vital component of quality control, helping to ensure the accuracy and comparability of measurement results between different laboratories. europa.eu

Detection Limits: The detection and quantitation limits for BDEs are often influenced more by the level of interferences and laboratory background contamination than by instrumental limitations. epa.govwell-labs.com For instance, EPA Method 1614A specifies method detection limits (MDLs) and minimum levels of quantitation (MLs) that account for the presence of laboratory contamination. epa.govwell-labs.com In one study, an instrument detection limit (IDL) on the order of 0.5 ng/mL was achieved for PBDEs of interest. epa.gov Another study reported that instrument detection limits (IDLs) for 27 native PBDEs ranged from 2 to 100 fg on column. thermofisher.com

Linearity: Linearity is a crucial parameter, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. For the analysis of 27 PBDEs using a GC-Orbitrap GC-MS system, linearity was evaluated across five calibration levels, with different concentration ranges for various BDE congeners. thermofisher.com

Reproducibility and Robustness: Reproducibility, or the precision of the method, is often assessed through the relative standard deviation (RSD) of repeated measurements. In an inter-laboratory comparison for the analysis of PBDEs, the RSD among laboratories was found to be between 8-11% for a fish matrix and 9-15% for sediment. europa.eu Robustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. iaea.org

| Parameter | Typical Range/Value | Significance |

| Method Detection Limit (MDL) | pg/L to ng/mL range, dependent on matrix and interferences epa.govwell-labs.comepa.gov | Defines the lowest concentration of an analyte that can be reliably detected. |

| Linearity (Correlation Coefficient) | >0.99 thermofisher.comebi.ac.uk | Ensures the quantitative accuracy of the method over a specified concentration range. |

| Reproducibility (Relative Standard Deviation) | 8-15% in inter-laboratory studies europa.eu | Indicates the precision and consistency of the analytical method. |

| Robustness | Method remains reliable under minor variations in analytical conditions iaea.org | Ensures the method's transferability and reliability in different laboratory settings. |

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopic methods are indispensable for the definitive identification and structural characterization of this compound. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy provide detailed information about the molecule's chemical environment, functional groups, and vibrational modes.

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules by providing information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are utilized for the analysis of this compound.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. For ethers, protons on carbons adjacent to the ether oxygen typically resonate in the range of 3.4-4.5 ppm. libretexts.orglibretexts.org The specific chemical shifts for the protons in this compound will be unique due to the influence of the bromine atoms and the ether linkage.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of a molecule. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm region of the spectrum. libretexts.org The chemical shifts of the carbon atoms in the phenyl rings of this compound are influenced by the positions of the bromine substituents. oregonstate.edu Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict ¹³C NMR chemical shifts, which can then be compared with experimental data for structural confirmation. researchgate.net

| Nucleus | Typical Chemical Shift Range (ppm) for Ethers |

| ¹H | 3.4 - 4.5 (for H on C adjacent to ether O) libretexts.orglibretexts.org |

| ¹³C | 50 - 80 (for C adjacent to ether O) libretexts.org |

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification.

FT-IR Spectroscopy: Ethers are characterized by a strong C-O stretching vibration that typically appears in the 1000-1300 cm⁻¹ region of the IR spectrum. libretexts.org For diphenyl ethers, this band is a prominent feature. nist.gov The presence and position of other bands, such as those corresponding to C-Br stretching and aromatic C-H and C=C vibrations, further aid in the identification of this compound. ucas.ac.cnnih.gov

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of a molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The combination of FT-IR and Raman data provides a more complete vibrational analysis of the molecule. ucas.ac.cnnih.gov

| Spectroscopic Technique | Key Vibrational Modes for Diphenyl Ethers | Typical Wavenumber Range (cm⁻¹) |

| FT-IR | C-O stretch | 1000 - 1300 libretexts.org |

| Raman | Complements FT-IR for a full vibrational profile | Varies depending on the specific vibration |

Ecotoxicological Research and Environmental Risk Assessment in Non Human Models

Bioaccumulation and Biomagnification Potentials in Aquatic and Terrestrial Food Webs

Bioaccumulation, the process by which a chemical substance is absorbed by an organism from all sources, including water, food, and sediment, is a key consideration in assessing the environmental risk of persistent organic pollutants like 3,3'-Dibromodiphenyl ether. Similarly, biomagnification, the increasing concentration of a substance in organisms at successively higher levels in a food chain, is a critical factor.

While specific studies focusing solely on the bioaccumulation and biomagnification of this compound are limited, research on the broader class of PBDEs provides valuable insights. Lower brominated PBDEs are generally considered to have a higher potential for bioaccumulation and biomagnification than their more highly brominated counterparts. diva-portal.org The dietary route is recognized as a significant exposure pathway for PBDEs in both aquatic and terrestrial food webs. env.go.jp

Interactive Table: Bioaccumulation and Biomagnification Data for Selected PBDEs

| Organism | PBDE Congener(s) | Bioaccumulation/Biomagnification Metric | Value | Reference |

| Aquatic Organisms | DecaBDE | Bioaccumulation Factor (BAF) | >5000 | pops.int |

| Terrestrial Carnivores & Humans | DecaBDE | Biomagnification Factor (BMF) | 8 | pops.int |

| Marine Mammals | DecaBDE | Biomagnification Factor (BMF) | 3 | pops.int |

| Terrestrial Herbivores & Water-Respiring Organisms | DecaBDE | Biomagnification Factor (BMF) | 1 | pops.int |

| Fish | Tetra- to HexaBDEs | Bioconcentration Factor (BCF) | High | pops.int |

| Birds | PentaBDE | Biomagnification | Occurs | industrialchemicals.gov.au |

The Bioaccumulation Factor (BAF) and Bioconcentration Factor (BCF) are quantitative measures used to assess the bioaccumulation potential of a chemical. The BCF describes the uptake of a substance from water alone, while the BAF considers all routes of exposure. ny.gov These factors are crucial for environmental risk assessments and are often derived from laboratory studies or field measurements. ny.govepa.gov For organic chemicals, BAFs can be predicted using various methods, including the use of biota-sediment accumulation factors (BSAFs) or by multiplying a BCF by a food-chain multiplier (FCM). ny.gov

Mechanisms of Ecotoxicity in Non-Human Organisms

The ecotoxicity of this compound and other PBDEs is an area of active research, with studies investigating their effects on a range of non-human organisms.

Studies on aquatic organisms have demonstrated the potential for PBDEs to cause adverse effects. For instance, research on various PBDE congeners has shown toxicity to fish, aquatic invertebrates, and algae. industrialchemicals.gov.aumiljodirektoratet.no In fish, PBDEs can accumulate and lead to various effects, including impacts on the thyroid hormone system. pops.int Controlled feeding studies with fathead minnows exposed to decabromodiphenyl ether (BDE-209), a more heavily brominated congener, have shown interference with the thyroid hormone system in juvenile fish. pops.int Studies on crucian carp (B13450389) have investigated the bioaccumulation and biotransformation of 4,4'-dibromodiphenyl ether (BDE-15), a structural isomer of this compound, revealing accumulation primarily in the gill and liver. researchgate.net

Interactive Table: Ecotoxicity Data for Selected PBDEs in Aquatic Organisms

| Organism | PBDE Congener(s) | Endpoint | Effect Concentration | Reference |

| Marine copepod (Acartia tonsa) | BDE-99 | Larval development (5-day EC50) | 4.2 µg/L | industrialchemicals.gov.au |

| Marine copepod (Acartia tonsa) | BDE-100 | Larval development (5-day EC50) | 1.2 µg/L | industrialchemicals.gov.au |

| Zebrafish (Danio rerio) | DecaBDE | Thyroid endocrine disruption | Environmentally relevant concentrations | pops.int |

The impact of PBDEs on terrestrial ecosystems is also a concern. Soil acts as a significant sink for these persistent compounds. diva-portal.org Studies have investigated the effects of PBDEs on soil-dwelling organisms such as earthworms and the microbial community. Research on the combined effect of decabromodiphenyl ether (BDE-209) and copper on soil enzyme activities and microbial community structure has been conducted. pops.int Another study examined the effects of BDE-209 and lead on the earthworm Eisenia fetida, finding that exposure could elicit biochemical and physiological responses, including DNA damage. nih.gov The bioaccumulation of various PBDEs in earthworms has been demonstrated, indicating a potential for transfer within terrestrial food webs. diva-portal.org

Developmental neurotoxicity is a significant concern associated with PBDE exposure in wildlife. pops.int Studies on various animal models have shown that exposure to certain PBDEs during critical developmental periods can lead to adverse effects on the nervous system. pops.intnih.gov For example, rodent studies have demonstrated that decaBDE exposure can result in neurobehavioral derangements. env.go.jp These findings raise concerns about the potential for similar effects in wild animal populations exposed to PBDEs. pops.int

A growing body of evidence indicates that PBDEs, including congeners like this compound, can act as endocrine-disrupting chemicals in non-human organisms. pops.intnih.gov The thyroid hormone system is a primary target. pops.intfrontiersin.org Due to their structural similarity to thyroid hormones, PBDEs can interfere with thyroid hormone regulation and function. nih.govnih.gov This disruption can have wide-ranging consequences for growth, development, and metabolism. pops.int In fish, exposure to decaBDE has been shown to disrupt the thyroid hormone system. pops.int Rodent studies have also demonstrated that decaBDE can act as an endocrine disruptor of the thyroid hormone system. pops.int

Assessment of Combined Effects and Mixture Toxicity with Other PBDE Congeners and Co-Occurring Pollutants

In natural environments, organisms are typically exposed to complex mixtures of contaminants rather than single chemical compounds. Consequently, understanding the combined effects and mixture toxicity of this compound with other PBDE congeners and co-occurring pollutants is crucial for a realistic environmental risk assessment.

Organisms are often exposed to a multitude of PBDEs simultaneously due to the composition of commercial flame retardant mixtures and the environmental degradation of higher brominated congeners to lower brominated ones. env.go.jp There is a significant concern that different PBDE congeners may act in an additive or even synergistic manner, particularly in producing adverse effects such as developmental neurotoxicity. env.go.jppops.int

The potential for combined effects extends to interactions with other classes of persistent organic pollutants (POPs) that often co-exist with PBDEs in the environment. For example, in vitro studies have shown that polychlorinated biphenyls (PCBs) and PBDEs can mutually influence each other's biochemical effects. env.go.jp Given that PBDEs are considered potential endocrine disruptors, they may act additively with other endocrine-disrupting chemicals at low concentrations. env.go.jp

A report by the Norwegian Environment Agency on the risk of combination effects between decabromodiphenyl ether (BDE-209) and other PBDEs highlights the importance of considering mixture toxicity in risk assessments. miljodirektoratet.no The report notes that BDE-209 can act as a reservoir for the formation of more toxic, lower-brominated PBDEs, leading to combined exposures. miljodirektoratet.no Although this report does not specifically detail the role of this compound in such mixtures, it underscores the scientific consensus that evaluating PBDEs in isolation may underestimate their true environmental risk.

Ecological Risk Characterization and Application of Assessment Frameworks for Environmental Management

Ecological risk characterization for this compound, as with other individual PBDE congeners, involves evaluating its potential to cause adverse effects in ecosystems. This process typically integrates exposure and effects data to estimate the likelihood and magnitude of ecological risk.

Several frameworks for ecological risk assessment of chemicals have been developed by national and international bodies. For PBDEs, risk assessments have often been conducted on commercial mixtures or a selection of the most prevalent and toxic congeners, such as BDE-47 and BDE-209. nih.gov

One common approach in ecological risk assessment is the use of a hazard quotient (HQ), which is the ratio of the predicted or measured environmental concentration (PEC) to the predicted no-effect concentration (PNEC). An HQ value greater than 1 suggests a potential for adverse ecological effects. nih.gov Studies have used this method to assess the risk of PBDEs in various environmental compartments like soil, water, and plants. nih.govpjoes.com For example, a study on PBDEs in surface waters across China calculated risk quotients for BDE-47 and BDE-209, finding generally low to medium ecological risk. nih.gov However, specific PNEC values for this compound are not commonly reported, making a direct HQ-based risk characterization for this specific congener challenging.

Some regulatory bodies have established environmental quality guidelines for individual PBDE congeners. For instance, the Canadian Environmental Protection Act, 1999, led to the development of Federal Environmental Quality Guidelines (FEQGs) for several PBDE congeners in sediment and biota to protect marine organisms from chronic effects. pops.int These guidelines are derived from ecotoxicological testing. The Australian Industrial Chemicals Introduction Scheme (AICIS) also provides lists of PBDE congeners, including this compound (BDE-11), in their assessments of commercial mixtures like pentabromodiphenyl ether, although specific toxicity data for BDE-11 are not detailed. industrialchemicals.gov.au

The general lack of specific ecotoxicological data for many individual PBDE congeners, including this compound, is a significant challenge for comprehensive risk characterization. diva-portal.org Risk assessments often rely on data from the most studied congeners or commercial mixtures and use these as surrogates for the entire class of compounds. This approach, while pragmatic, may not fully capture the specific risks associated with less-studied congeners like this compound.

Theoretical and Computational Chemistry Approaches in Dibromodiphenyl Ether Research

Quantum Chemical Calculations and Molecular Structure Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in 3,3'-dibromodiphenyl ether and understanding the forces that govern its geometry.

Density Functional Theory (DFT) has become a standard method for the geometric optimization of polybrominated diphenyl ethers (PBDEs), including this compound. nih.govresearchgate.net The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely used hybrid DFT method for these calculations. nih.govsemanticscholar.org This method has been successfully applied to calculate the geometrical and vibrational properties of various PBDEs. researchgate.netresearchgate.net Studies have shown that DFT models provide more accurate results compared to semi-empirical methods for related compounds. researchgate.net The optimization of the molecular geometry is a crucial first step, as the resulting structure is used for subsequent calculations of other properties. researchgate.net For instance, the B3LYP method has been used to optimize the geometry of related compounds like 4,4'-dibromodiphenyl ether, showing good agreement with experimental data. nih.govnih.gov

The choice of the basis set is critical for obtaining accurate results in quantum chemical calculations. For molecules containing heavy elements like bromine, it is important to consider relativistic effects to improve accuracy. nih.gov The 6-311+G(d) basis set, which includes diffuse functions, can handle all electrons but does not inherently account for the relativistic effects of bromine. semanticscholar.org To address this, mixed basis sets are sometimes employed. One such approach uses the Stuttgart/Dresden (SDD) effective core potential for the bromine atom, which accounts for relativistic effects on the inner electrons, while using a more standard basis set like 6-311+G(d) for the lighter atoms (C, H, O). nih.govsemanticscholar.org However, studies comparing an all-electron basis set (6-311+G(d)) with a mixed basis set (B3LYP/6-311+G(d)-SDD) for PBDEs found that the all-electron basis set provided better results for bond length calculations, suggesting it is more suitable for structural optimization of these compounds. nih.govresearchgate.net The discrepancy in the accuracy of calculated C-Br bond lengths compared to C-O bond lengths might be attributed to the relativistic effect of bromine. nih.gov

Theoretical calculations provide detailed information about the interatomic bond lengths and angles of this compound. DFT calculations, particularly at the B3LYP/6-311+G(d) level, have been shown to predict C-O bond lengths with a high degree of accuracy when compared to experimental data for related PBDEs. nih.govresearchgate.net While C-Br bond lengths are also calculated, they can be less accurate, potentially due to the aforementioned relativistic effects of the bromine atom. nih.gov The conformations of diphenyl ethers are largely defined by the torsional angles (ϕ1 and ϕ2) around the C-O-C ether linkage. nih.gov The addition of bromine substituents can significantly influence the dihedral angles of the diphenyl ether structure. researchgate.netnih.gov

Table 1: Comparison of Theoretical Calculation Methods for PBDEs

| Method | Basis Set Details | Consideration of Relativistic Effects | Performance Notes |

|---|---|---|---|

| B3LYP/6-311+G(d) | All-electron split valence basis set with diffuse functions. | Not explicitly included. | Gives better results for bond length calculations in PBDEs compared to the mixed basis set. nih.govresearchgate.net |

| B3LYP/genecp | Mixed basis set: 6-311+G(d) for C, H, O atoms and SDD for Br atom. | Yes, via effective core potential for bromine. nih.gov | Not as suitable for bond length calculations in PBDEs as the all-electron basis set. nih.gov |

Prediction of Spectroscopic Properties (e.g., FT-IR, Raman, NMR Chemical Shifts)

Computational methods are also employed to predict the spectroscopic properties of molecules. For related dibromodiphenyl ether isomers, such as 4,4'-dibromodiphenyl ether, DFT calculations at the B3LYP level with basis sets like 6-31G(d) and 6-311+G(d,p) have been used to calculate harmonic vibration frequencies for FT-IR and Raman spectra. nih.gov The scaled theoretical frequencies generally show good agreement with experimental values. nih.gov Furthermore, the chemical shifts for ¹H and ¹³C NMR spectroscopy can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method, with results at the B3LYP/6-31G(d) level showing good correlation with experimental observations for similar compounds. nih.govnih.gov Time-dependent DFT (TD-DFT) can be utilized to predict electronic absorption spectra (UV-Vis). nih.gov

Modeling of Reaction Pathways and Degradation Mechanisms

Understanding how this compound degrades in the environment is crucial for assessing its persistence and potential risks. Computational modeling provides a means to explore potential reaction pathways and degradation mechanisms that may be difficult to study experimentally.

Electron-induced debromination is a significant degradation pathway for PBDEs. mdpi.com Computational studies, often using DFT methods like B3LYP with a basis set such as 6-31+G(d), can be used to model this process. nih.gov These simulations investigate the capture of an electron by the neutral molecule to form a radical anion, followed by the cleavage of a C-Br bond and the release of a bromide anion. nih.gov The addition of an electron typically weakens the C-Br bonds. mdpi.com By analyzing the potential energy surface of the anionic states, a significant relationship between the total energy and the C-Br bond lengths can be established. nih.gov Such studies can also predict the preference for debromination at different positions on the phenyl rings. For instance, in a study of 2,3,4-tribromodiphenyl ether, the theoretical debromination preference was found to be meta > ortho > para. nih.gov These computational models demonstrate that electron-induced reductive debromination plays a key role in the degradation of PBDEs. mdpi.com

Energetic Analysis of Homolytic Bond Cleavage Processes

Theoretical calculations, particularly using density functional theory (DFT), are instrumental in understanding the degradation pathways of this compound (BDE-11). A key aspect of this is the energetic analysis of homolytic bond cleavage, which involves the breaking of a chemical bond where each fragment retains one of the originally bonded electrons. libretexts.org This process is crucial in predicting the environmental fate and potential for transformation of BDE-11.

The primary bonds susceptible to homolytic cleavage in this compound are the carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds. The energy required to break these bonds is known as the bond dissociation energy (BDE). A lower BDE indicates a weaker bond that is more likely to break under environmental influences like heat or light. libretexts.orgresearchgate.net

Studies on related polybrominated diphenyl ethers (PBDEs) have shown that the C-Br bond is generally weaker than the C-O bond. For instance, the BDE of an aryl-Br bond is approximately 335 kJ/mol, whereas the O-aryl bond dissociation energy is in the range of 335–390 kJ/mol. researchgate.net This suggests that the initial step in the degradation of BDE-11 is likely the cleavage of a C-Br bond, leading to the formation of a brominated phenyl radical and a bromine radical. researchgate.net

Computational models can predict the BDEs for different positions on the aromatic rings. For example, it has been shown that for the same aromatic ring of a diphenyl ether, the ortho-bromine is energetically less stable than the para-bromine. nih.gov This implies that the position of the bromine atoms influences the likelihood of cleavage. In the case of this compound, both bromine atoms are in the meta position. DFT calculations on various PBDE congeners have indicated that the meta-position is a primary site for C-Br bond cleavage. mdpi.com

The following table provides a conceptual representation of calculated bond dissociation energies for different bond types relevant to the degradation of BDE-11, based on data for similar compounds.

Table 1: Representative Bond Dissociation Energies (BDEs) in PBDEs

| Bond Type | Approximate BDE (kJ/mol) | Implication for BDE-11 Degradation |

|---|---|---|

| Aryl-Br | 335 | Primary cleavage site, initiating debromination |

| Aryl-O | 335-390 | Less likely to cleave than C-Br bond |

Note: The values are approximate and can vary based on the specific congener and the computational method used.

Molecular Docking and In Silico Interaction Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interactions between small molecules like this compound and biological macromolecules such as receptors and enzymes.

Ligand-Receptor Interactions (e.g., thyroid hormone receptors, estrogen receptors)

This compound and its metabolites are of concern due to their potential to interact with nuclear receptors, such as thyroid hormone receptors (TR) and estrogen receptors (ER), thereby disrupting endocrine functions. nih.govjst.go.jp Molecular docking studies provide insights into these interactions at a molecular level.

Thyroid Hormone Receptors (TR): Hydroxylated metabolites of PBDEs (OH-PBDEs) are known to bind to TR, and in silico studies can elucidate the binding modes. nih.govresearchgate.net Docking simulations reveal that OH-PBDEs can fit into the ligand-binding pocket of TRβ. nih.gov The binding affinity is influenced by the position of the hydroxyl group and the bromine atoms. researchgate.net For instance, molecular docking analysis has shown that the binding energy of the natural ligand, T3, is generally higher than that of OH-PBDEs. nih.gov However, certain OH-PBDEs can still exhibit significant binding. nih.gov

Estrogen Receptors (ER): Similar to TR, ERs can also be a target for BDE-11 and its metabolites. jst.go.jpfrontiersin.org Docking studies can predict the binding affinity and conformation of these compounds within the ER ligand-binding domain. mdpi.com The estrogenic activity of hydroxylated PBDEs has been linked to the presence of a hydroxyl group at the 3- or 4-position, while adjacent bromine substitutions can decrease this activity. jst.go.jp

The following table summarizes representative binding energies from molecular docking studies of related PBDEs with TR and ER.

Table 2: Representative Binding Energies of PBDEs and Metabolites with Nuclear Receptors

| Ligand | Receptor | Binding Energy (kcal/mol) - Representative |

|---|---|---|

| T3 (natural ligand) | TRα | -10.51 |

| T3 (natural ligand) | TRβ | -11.75 |

| 3,5-diOH-BDE-100 | TRα | -9.55 |

| 3,5-diOH-BDE-100 | TRβ | -8.95 |

| 17β-estradiol (natural ligand) | ERα | High Affinity |

Note: These values are illustrative and sourced from studies on various PBDEs. The binding energy for this compound itself may differ.

Enzyme-Substrate Interactions in Biotransformation Processes

The biotransformation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govacs.org In silico methods, including molecular docking, can model the interaction between BDE-11 and the active site of CYP enzymes, helping to predict the primary sites of metabolism. thescipub.com

The interaction involves the substrate (BDE-11) binding to the active site of the enzyme. mun.ca The accessibility of different positions on the BDE-11 molecule to the reactive center of the enzyme determines the metabolic products. For PBDEs, hydroxylation is a common metabolic pathway. thescipub.com Computational studies suggest that the ease of metabolism is inversely correlated with the number of bromine substituents, as increased bromination can sterically hinder enzymatic attack. thescipub.comnih.gov

In silico tools like BioTransformer can predict the metabolic fate of xenobiotics by simulating phase I and phase II biotransformation reactions. nih.govbiotransformer.ca For aromatic compounds like BDE-11, oxidative hydroxylation is a commonly predicted metabolic reaction. acs.org

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling for Environmental Fate and Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or environmental fate. pjoes.comtoxminds.com These models are valuable for predicting the potential risks of chemicals like this compound without extensive experimental testing.

QSAR models for PBDEs have been developed to predict various endpoints, including:

Environmental Persistence: Models can estimate the half-life of BDE-11 in different environmental compartments like soil and sediment. nih.gov

Bioaccumulation: The tendency of BDE-11 to accumulate in organisms can be predicted. figshare.com

Toxicity: Ecotoxicity to aquatic organisms like fish, invertebrates, and algae can be estimated. epa.govnies.go.jp

These models use molecular descriptors, which are numerical values that characterize the structure of a molecule. For BDE-11, relevant descriptors could include its octanol-water partition coefficient (log Kow), molecular weight, and electronic properties. epa.gov

For example, the ECOSAR (Ecological Structure Activity Relationships) program uses log Kow to predict the aquatic toxicity of organic chemicals. epa.gov For a chemical like this compound, which falls into a class with a specific mode of toxicity, ECOSAR would use a class-specific QSAR to provide a more accurate prediction than a baseline toxicity equation. epa.gov

The following table illustrates the types of data used in and generated by QSAR models for compounds similar to this compound.

Table 3: Illustrative QSAR Model Parameters and Predictions for PBDEs

| Model Type | Key Descriptor(s) | Predicted Endpoint | Example Prediction for a Dibromo-DE |

|---|---|---|---|

| Environmental Fate | log Kow, Vapor Pressure | Characteristic Travel Distance (CTD) | Limited long-range transport potential |

| Ecotoxicity (e.g., ECOSAR) | log Kow | Fish 96-hr LC50 | Predicted concentration causing 50% mortality |

Note: These are examples of QSAR applications and the predictions are illustrative for a generic dibromodiphenyl ether.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,3',5-triiodo-L-thyronine |

| 17β-estradiol |

| 3,5-diOH-BDE-100 |

Future Research Directions and Identified Knowledge Gaps for 3,3 Dibromodiphenyl Ether

Further Elucidation of Aerobic Biodegradation Pathways and Identification of Novel Microorganisms and Enzymes

Current understanding of the aerobic biodegradation of PBDEs suggests that lower-brominated congeners are more susceptible to microbial degradation than their highly-brominated counterparts. However, specific pathways for 3,3'-Dibromodiphenyl ether remain largely uncharacterized. Research on analogous compounds, such as 4-bromodiphenyl ether and 4,4'-dibromodiphenyl ether, has demonstrated that aerobic biodegradation can proceed through several key steps, including hydroxylation and cleavage of the ether bond, ultimately leading to the formation of brominated phenols and catechols, which can then undergo ring opening.